molecular formula C33H29ClOP2 B14393797 [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) CAS No. 87481-88-7

[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)

Cat. No.: B14393797
CAS No.: 87481-88-7
M. Wt: 539.0 g/mol
InChI Key: LCVXUSSMOSIANS-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a bidentate ligand structure. This compound is known for its applications in coordination chemistry, particularly in the formation of metal complexes. The presence of both chlorophenoxy and diphenylphosphane groups makes it a versatile ligand with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of 3-(4-chlorophenoxy)propane-1,2-diol with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into secondary phosphines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.

    Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand with similar coordination properties.

    (2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Another bidentate ligand with a different backbone structure.

    3-(4-Chlorophenoxy)propane-1,2-diol: A related compound with a similar chlorophenoxy group but lacking the diphenylphosphane moieties.

Uniqueness

The uniqueness of [3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane) lies in its combination of chlorophenoxy and diphenylphosphane groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable and selective metal complexes, which are valuable in various catalytic and industrial applications.

Properties

CAS No.

87481-88-7

Molecular Formula

C33H29ClOP2

Molecular Weight

539.0 g/mol

IUPAC Name

[1-(4-chlorophenoxy)-3-diphenylphosphanylpropan-2-yl]-diphenylphosphane

InChI

InChI=1S/C33H29ClOP2/c34-27-21-23-28(24-22-27)35-25-33(37(31-17-9-3-10-18-31)32-19-11-4-12-20-32)26-36(29-13-5-1-6-14-29)30-15-7-2-8-16-30/h1-24,33H,25-26H2

InChI Key

LCVXUSSMOSIANS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC(COC2=CC=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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